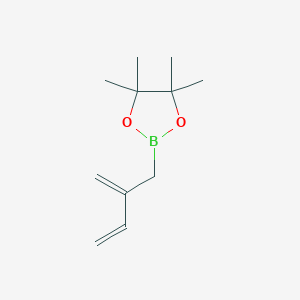

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17202492

Molecular Formula: C11H19BO2

Molecular Weight: 194.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19BO2 |

|---|---|

| Molecular Weight | 194.08 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-methylidenebut-3-enyl)-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C11H19BO2/c1-7-9(2)8-12-13-10(3,4)11(5,6)14-12/h7H,1-2,8H2,3-6H3 |

| Standard InChI Key | WDLKQXHZSQPGQE-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC(=C)C=C |

Introduction

Structural and Crystallographic Features

Core Architecture and Bonding

The 1,3,2-dioxaborolane ring system consists of a boron atom bonded to two oxygen atoms and two carbon atoms, forming a five-membered heterocycle. In 4,4,5,5-tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane, the boron center is substituted with a 2-methylenebut-3-en-1-yl group, introducing unsaturation and steric bulk. The tetramethyl substituents at the 4,5-positions of the dioxaborolane ring are a hallmark of pinacol-derived boronate esters, which enhance stability and solubility in organic solvents .

Crystallographic analyses of related compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine, reveal that the dioxaborolane ring adopts a slightly twisted conformation due to the constraints of the five-membered ring . Bond angles around the boron atom (e.g., B–O–C ≈ 105–106°) are narrower than typical tetrahedral angles, reflecting ring strain . The coplanarity of substituents with the dioxaborolane ring, as observed in ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, suggests that the 2-methylenebut-3-en-1-yl group may similarly align with the ring plane to minimize steric clashes .

Table 1: Comparative Crystallographic Data for Selected 1,3,2-Dioxaborolanes

Synthesis and Reaction Pathways

Catalytic Methods for Boronate Ester Formation

The synthesis of 1,3,2-dioxaborolanes typically involves the reaction of boronic acids or their precursors with diols under acid- or base-catalyzed conditions. For example, the title compound could be synthesized via a lithium bromide-catalyzed Biginelli-like condensation, as demonstrated for ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Here, a thiophene-carboxaldehyde derivative reacts with ethyl acetoacetate and thiourea in acetonitrile, yielding a crystalline boronate ester in 79% yield .

Alternative routes may employ transition metal-catalyzed hydroboration, as seen in cobalt-mediated reactions of pinacolborane with alkenes . For instance, cobalt pincer complexes enable the hydroboration of vinylsilanes to generate alkylboronate esters under mild conditions (40°C, 18 hours) . Applying similar methodology to 2-methylenebut-3-en-1-yl precursors could yield the target compound with high regioselectivity.

Reactivity and Functionalization

Hydrogen Bonding and Supramolecular Interactions

Intermolecular N–H···O and N–H···S hydrogen bonds stabilize the crystal structures of related boronate esters . Although the title compound lacks hydrogen bond donors, its electron-rich dioxaborolane ring could engage in non-covalent interactions with Lewis basic substrates, influencing its behavior in solid-state or solution-phase applications.

Biological and Material Science Applications

Anticancer Activity

Dihydropyrimidinone-containing boronate esters exhibit inhibitory activity against the MCF7 breast cancer cell line, attributed to boron’s ability to form bonds with biomolecular targets . The unsaturated side chain in 4,4,5,5-tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane may enhance membrane permeability, making it a candidate for structure-activity relationship studies in oncology.

Polymer and Silicon Chemistry

The compound’s allylic group positions it as a potential monomer for boron-containing polymers via radical or coordination polymerization. Additionally, its structural similarity to trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)silane suggests utility in silicon-based materials, where boronate esters act as crosslinking agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume